molecular formula C25H31NO7 B14671577 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- CAS No. 40681-03-6

5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)-

Cat. No.: B14671577
CAS No.: 40681-03-6
M. Wt: 457.5 g/mol
InChI Key: RWSSLVFPVARUMI-UHFFFAOYSA-N
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Description

5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of various functional groups through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the benzofuran ring or the morpholine moiety, potentially yielding reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.

Medicine

In medicine, compounds with benzofuran cores are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective properties. This compound could be a candidate for drug development.

Industry

Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of hydroxyl, methoxy, and morpholine groups suggests potential interactions with hydrogen bonding sites and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, simpler in structure but with similar core properties.

    4-Hydroxybenzofuran: A hydroxylated derivative with potential biological activity.

    Morpholine-substituted Benzofurans: Compounds with morpholine groups that may exhibit unique pharmacological properties.

Uniqueness

The uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- lies in its complex structure, which combines multiple functional groups. This complexity can lead to diverse chemical reactivity and potential biological activities, making it a compound of interest for various scientific fields.

Properties

CAS No.

40681-03-6

Molecular Formula

C25H31NO7

Molecular Weight

457.5 g/mol

IUPAC Name

4-[3-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C25H31NO7/c1-29-22-19-9-13-32-23(19)25(30-2)24(33-16-12-26-10-14-31-15-11-26)21(22)20(28)8-5-17-3-6-18(27)7-4-17/h3-4,6-7,9,13,20,27-28H,5,8,10-12,14-16H2,1-2H3

InChI Key

RWSSLVFPVARUMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCOCC3)C(CCC4=CC=C(C=C4)O)O

Origin of Product

United States

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